Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2) is a highly functionalized, orthogonally reactive indole building block essential for advanced medicinal chemistry and agrochemical synthesis. Featuring a C5-fluorine atom, a C3-iodine atom, and a C2-ethyl ester, this compound serves as a premium scaffold for divergent synthesis. The C3-iodo group acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings), while the C5-fluorine enhances metabolic stability and lipophilicity in final active pharmaceutical ingredients (APIs). The C2-ethyl ester provides a robust protecting group that withstands harsh coupling conditions and can be selectively saponified or amidated post-coupling [1]. For procurement teams and synthetic chemists, sourcing this pre-functionalized intermediate directly accelerates hit-to-lead optimization by bypassing volatile, multi-step halogenation protocols.
Attempting to substitute Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate with its non-iodinated precursor (Ethyl 5-fluoro-1H-indole-2-carboxylate) or non-fluorinated analogs introduces significant synthetic liabilities. Using the non-iodinated baseline requires in-house halogenation, which frequently leads to over-halogenation, reduced overall yields, and complex purification workflows [1]. Furthermore, substituting with the non-fluorinated analog (Ethyl 3-iodo-1H-indole-2-carboxylate) sacrifices the critical C5-fluorine atom, which is often mandatory for blocking oxidative metabolism in drug candidates[2]. Finally, using the free acid form (5-fluoro-3-iodo-1H-indole-2-carboxylic acid) instead of the ethyl ester risks spontaneous decarboxylation during high-temperature palladium-catalyzed cross-coupling reactions, drastically reducing the yield of the desired coupled intermediate [3].
For library synthesis and API development, utilizing the pre-iodinated Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate provides a direct, high-yielding entry into palladium-catalyzed cross-couplings. When compared to starting from the non-iodinated Ethyl 5-fluoro-1H-indole-2-carboxylate, which requires an initial iodination step (typically yielding ~88-93% with potential purification losses), the pre-iodinated scaffold allows immediate Suzuki or Sonogashira coupling with typical yields exceeding 80% in optimized protocols [1]. This eliminates a synthetic step, reduces the generation of halogenated by-products, and streamlines the purification of the final coupled product.
| Evidence Dimension | Synthetic steps and overall coupling yield |
| Target Compound Data | Direct coupling (1 step), >80% typical yield for Suzuki/Sonogashira |
| Comparator Or Baseline | Ethyl 5-fluoro-1H-indole-2-carboxylate (requires 2 steps: iodination then coupling, cumulative yield often <75%) |
| Quantified Difference | Eliminates 1 synthetic step; improves cumulative yield by ~10-15% |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, 80-100 °C) |
Procuring the pre-iodinated scaffold directly reduces labor, solvent waste, and purification bottlenecks in high-throughput library synthesis.
The presence of the C5-fluorine atom in Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a critical differentiator for medicinal chemistry applications. Compared to the non-fluorinated analog (Ethyl 3-iodo-1H-indole-2-carboxylate), the C5-fluorine effectively blocks cytochrome P450-mediated oxidative metabolism at the highly reactive 5-position of the indole ring [1]. In standard in vitro human liver microsome (HLM) assays for downstream derivatives, C5-fluorinated indoles typically exhibit significantly extended half-lives and lower intrinsic clearance rates compared to their non-fluorinated counterparts.
| Evidence Dimension | Metabolic blocking at the C5 position |
| Target Compound Data | C5 position blocked by fluorine, preventing CYP450 oxidation |
| Comparator Or Baseline | Ethyl 3-iodo-1H-indole-2-carboxylate (C5 position susceptible to rapid oxidation) |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) for downstream APIs |
| Conditions | In vitro human liver microsome (HLM) stability assays of derivative compounds |
Selecting the C5-fluorinated building block is essential for developing drug candidates with viable pharmacokinetic profiles and prolonged half-lives.
The C2-ethyl ester in Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate serves as a crucial protecting group during high-temperature synthetic steps. When subjected to standard Suzuki-Miyaura coupling conditions (e.g., 80-100 °C in basic aqueous/organic solvent mixtures), the ethyl ester remains intact, allowing for high yields of the coupled product. In contrast, utilizing the free carboxylic acid analog (5-fluoro-3-iodo-1H-indole-2-carboxylic acid) under identical thermal and basic conditions often leads to significant protodecarboxylation, destroying the C2 functional handle and reducing the yield of the desired intermediate [1].
| Evidence Dimension | Resistance to thermal decarboxylation |
| Target Compound Data | Stable up to >100 °C under basic coupling conditions |
| Comparator Or Baseline | 5-Fluoro-3-iodo-1H-indole-2-carboxylic acid (prone to decarboxylation >80 °C) |
| Quantified Difference | Preservation of the C2 functional handle with minimal degradation |
| Conditions | Basic aqueous/organic cross-coupling conditions at 80-100 °C |
Procuring the esterified form prevents catastrophic yield losses due to decarboxylation during essential high-temperature cross-coupling steps.
Leveraging the pre-iodinated C3 position for rapid, divergent Suzuki-Miyaura and Sonogashira couplings to generate libraries of C3-substituted, C5-fluorinated indoles for targeted oncology screening (e.g., CK2 inhibitors)[1].
Utilizing the C5-fluorine atom to systematically block oxidative metabolism in lead compounds, thereby improving the in vivo half-life and bioavailability of indole-based drug candidates[2].
Exploiting the differential reactivity of the C3-iodo group (for Pd-catalyzed coupling) and the C2-ethyl ester (for subsequent saponification and amidation) to construct complex, multi-cyclic pharmaceutical intermediates without the need for additional protection/deprotection steps [3].